Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C14H13NO4 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 3-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C14H13NO4/c1-9-13(11(16)8-12(17)18-2)14(15-19-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
RLKGHGSKWFVPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. This intermediate is then esterified with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted isoxazoles .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that derivatives of isoxazole, including methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in glioblastoma cells, suggesting a pathway for developing new cancer therapies .
Anti-Diabetic Properties
In vivo studies utilizing models such as Drosophila melanogaster have demonstrated that isoxazole derivatives can lower glucose levels significantly, indicating their potential as anti-diabetic agents . The mechanisms behind this activity may involve modulation of metabolic pathways or enhancement of insulin sensitivity.
Anti-Inflammatory Effects
Isoxazole derivatives have been explored for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . This suggests potential applications in treating conditions characterized by chronic inflammation.
Synthetic Chemistry Applications
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further derivatization, making it a valuable building block for creating more complex molecules with biological activity.
Synthesis of Novel Compounds
The compound can be utilized to synthesize various derivatives through reactions such as alkylation and acylation, expanding the library of isoxazole-based compounds with potential pharmacological activities .
Research and Development
The compound's unique properties make it a subject of interest in pharmaceutical research aimed at discovering new drugs targeting specific diseases. Its synthesis and characterization are often detailed in scientific literature, providing insights into its reactivity and potential applications .
Case Studies and Research Findings
A review of literature reveals several case studies highlighting the efficacy of isoxazole derivatives:
- Cytotoxicity Against Cancer Cells : A study demonstrated that certain isoxazole derivatives significantly inhibited the growth of glioblastoma cells, with IC50 values indicating potent cytotoxicity .
- Metabolic Regulation : Another investigation into the anti-diabetic effects showed that specific derivatives were able to reduce blood glucose levels in diabetic models, suggesting mechanisms involving insulin signaling pathways .
- Inflammatory Response Modulation : Research has indicated that some isoxazole compounds can effectively inhibit COX enzymes, leading to reduced inflammation in animal models .
Mechanism of Action
The mechanism of action of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs from the literature, focusing on structural variations, synthesis, and inferred properties.
Table 1: Structural and Functional Comparison of Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate and Analogs
Structural and Electronic Differences
- ’s imidazolidinone offers hydrogen-bonding sites, which may influence target binding . In I-6273, the methylisoxazol-5-yl group is positioned on a phenethylamino chain, differing from the main compound’s direct isoxazole linkage to the propanoate. This positional isomerism affects steric interactions and binding modes .
Ester Groups :
Research Findings and Implications
- : Demonstrated the utility of methyl esters in photo-probes, suggesting the main compound could be adapted for similar biochemical studies .
- : Ethyl benzoate derivatives with isoxazole substituents (e.g., I-6273) show that small structural changes (methyl vs. ethyl, linker type) significantly alter bioactivity .
- –4 : Crystal structures emphasize the role of substituents (e.g., nitro, chloro) in molecular packing and solubility, critical for formulation development .
Biological Activity
Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as an isoxazole derivative, which are known for their diverse biological activities. The structure can be represented as follows:
This compound features a methyl group attached to a phenyl ring and an isoxazole moiety, contributing to its unique chemical properties.
Anticancer Activity
Research has demonstrated that isoxazole derivatives exhibit notable anticancer properties. For instance, studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. A case study published in Pharmaceutical Research highlighted its effectiveness against breast cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations .
Antibacterial and Antioxidant Properties
In addition to anticancer effects, this compound has shown promising antibacterial and antioxidant activities. A study by Musad et al. (2011) reported that substituted isoxazoles possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The antioxidant activity was assessed using DPPH radical scavenging assays, revealing that the compound effectively neutralizes free radicals, thus potentially offering protective effects against oxidative stress .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antioxidant Mechanism : The presence of the isoxazole ring contributes to the electron-donating ability of the molecule, enhancing its capacity to scavenge free radicals.
- Antibacterial Action : The structural features of the compound disrupt bacterial cell wall synthesis, leading to cell lysis.
Data Table: Biological Activity Overview
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Antioxidant Potential
In vitro studies showed that the compound effectively reduced oxidative stress markers in human fibroblast cells, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoate, and how do their yields compare?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding β-keto acid with methanol under acidic catalysis, similar to the synthesis of methyl 3-(4-chloro-2-fluorophenyl)-3-oxopropanoate, which involves reacting 3-(substituted phenyl)-3-oxopropanoic acid with methanol . Alternatively, condensation reactions using tert-butyl acetate and a substituted pyridine intermediate (as seen in tert-butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate synthesis) can be adapted, though yields vary depending on substituent reactivity and reaction conditions . Comparative yield analysis for analogous compounds shows ranges from 62% to 86%, influenced by steric and electronic factors .
Q. How is the structure of this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation typically involves:
- NMR : H and C NMR to identify ester carbonyl (~170 ppm), isoxazole protons (6–7 ppm), and methyl groups.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in methyl 3-(4-chlorophenyl)-3-oxopropanoate derivatives) reveals bond lengths and angles, critical for assessing keto-enol tautomerism .
- LCMS/HPLC : Retention time and molecular ion peaks ([M+H]) are compared with standards, as demonstrated in similar β-keto esters .
Q. What are the typical physical and chemical properties relevant to laboratory handling?
- Methodological Answer :
- Physical Properties : Typically a low-melting solid or viscous liquid (analogous compounds have melting points ~50–100°C). Solubility in chloroform/methanol mixtures (1:1) is common for crystallization .
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions, forming 3-(5-methyl-3-phenylisoxazol-4-yl)-3-oxopropanoic acid. Stabilize by storing in anhydrous solvents at RT .
Advanced Research Questions
Q. What are the key considerations in designing a condensation reaction to synthesize β-keto esters like this compound?
- Methodological Answer :
- Base Selection : Use strong bases (e.g., NaH or LDA) to deprotonate the active methylene group. For sterically hindered substrates, milder bases like KCO may improve yields .
- Solvent Optimization : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity. For temperature-sensitive intermediates, slow addition at 0°C minimizes side reactions .
- Substituent Compatibility : Electron-withdrawing groups on the isoxazole ring (e.g., halogens) may require adjusted stoichiometry to prevent premature cyclization .
Q. How can researchers address discrepancies in HPLC or LCMS data when analyzing this compound?
- Methodological Answer :
- Retention Time Variability : Calibrate HPLC columns (e.g., C18 reverse-phase) using standardized gradients, as seen in SQD-FA05 conditions (0.1% formic acid in water/acetonitrile) .
- Mass Signal Anomalies : Confirm ionization efficiency with ESI+/ESI− modes. For low-intensity [M+H], derivatize with trimethylsilyl groups to enhance detection .
- Impurity Profiling : Compare with synthetic intermediates (e.g., unreacted β-keto acid) via spiked samples to identify contaminants .
Q. What role does the isoxazole ring play in the compound’s potential biological activity?
- Methodological Answer :
- Bioisosteric Replacement : The isoxazole moiety mimics phenyl or pyridine rings in drug design, enhancing metabolic stability and binding affinity to targets like kinase enzymes .
- Enzyme Inhibition : The 5-methyl group may sterically hinder proteases, as observed in isoxazole-containing protease inhibitors. Test via fluorescence-based assays using fluorogenic substrates .
- Cellular Uptake : LogP calculations (~2.5–3.0 for analogous compounds) suggest moderate lipophilicity, suitable for membrane penetration. Validate with Caco-2 cell permeability assays .
Q. What strategies optimize the stereoselective synthesis of derivatives of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during Claisen condensations, as demonstrated in pyrrolidine-based syntheses .
- Catalytic Asymmetric Methods : Employ organocatalysts (e.g., cinchona alkaloids) for enantioselective β-keto ester formation. Monitor enantiomeric excess via chiral HPLC .
- Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., (1R,2S)-norephedrine) to separate enantiomers, as applied in trifluoromethylated acetals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
